molecular formula C6H11BrO2 B14224117 5-Bromohex-5-ene-1,3-diol CAS No. 629655-90-9

5-Bromohex-5-ene-1,3-diol

Cat. No.: B14224117
CAS No.: 629655-90-9
M. Wt: 195.05 g/mol
InChI Key: NQPOAERWVLOFOH-UHFFFAOYSA-N
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Description

5-Bromohex-5-ene-1,3-diol is an organic compound characterized by the presence of a bromine atom, a double bond, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromohex-5-ene-1,3-diol can be synthesized through the dihydroxylation of 5-bromohex-5-ene. This process involves the addition of hydroxyl groups to the double bond of the alkene. Common reagents for this reaction include osmium tetroxide and potassium permanganate . The reaction conditions typically involve the use of a solvent such as pyridine for osmium tetroxide or an aqueous solution for potassium permanganate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents like osmium tetroxide, which is highly toxic.

Chemical Reactions Analysis

Types of Reactions

5-Bromohex-5-ene-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromohex-5-ene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromohex-5-ene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromohex-5-ene-1,3-diol is unique due to the combination of a bromine atom, a double bond, and two hydroxyl groups.

Properties

CAS No.

629655-90-9

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

5-bromohex-5-ene-1,3-diol

InChI

InChI=1S/C6H11BrO2/c1-5(7)4-6(9)2-3-8/h6,8-9H,1-4H2

InChI Key

NQPOAERWVLOFOH-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(CCO)O)Br

Origin of Product

United States

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